molecular formula C19H23N3O3S B6524321 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide CAS No. 683762-65-4

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B6524321
CAS No.: 683762-65-4
M. Wt: 373.5 g/mol
InChI Key: DBODUFPUWQEVSW-UHFFFAOYSA-N
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Description

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a sulfonyl group and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of 6-methylpyridine-2-amine with benzoyl chloride under basic conditions to form the benzamide.

    Introduction of the Sulfonyl Group: The benzamide is then reacted with a sulfonyl chloride derivative, such as 4-methylpiperidine-1-sulfonyl chloride, in the presence of a base like triethylamine.

    Final Assembly: The resulting intermediate is purified and subjected to further reactions to ensure the correct attachment of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-14-10-12-22(13-11-14)26(24,25)17-8-6-16(7-9-17)19(23)21-18-5-3-4-15(2)20-18/h3-9,14H,10-13H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBODUFPUWQEVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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